2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine

Orthogonal protection Silyl ether stability Chemoselective deprotection

2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine (CAS 1171920-41-4) is a doubly silylated heterocyclic building block featuring a furo[3,2-b]pyridine core—a privileged scaffold in kinase inhibitor and Hedgehog pathway modulator discovery. The compound carries a tert-butyldimethylsilyl (TBDMS) protecting group on the 2-hydroxymethyl substituent (O–Si bond) and a trimethylsilyl (TMS) group directly attached to the 6-position of the pyridine ring (C–Si bond).

Molecular Formula C17H29NO2Si2
Molecular Weight 335.6 g/mol
CAS No. 1171920-41-4
Cat. No. B1521780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine
CAS1171920-41-4
Molecular FormulaC17H29NO2Si2
Molecular Weight335.6 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)[Si](C)(C)C
InChIInChI=1S/C17H29NO2Si2/c1-17(2,3)22(7,8)19-12-13-9-15-16(20-13)10-14(11-18-15)21(4,5)6/h9-11H,12H2,1-8H3
InChIKeyIVHXBVMEXOGGSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine (CAS 1171920-41-4): Orthogonally Protected Furo[3,2-b]pyridine Building Block for Kinase-Targeted Synthesis


2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine (CAS 1171920-41-4) is a doubly silylated heterocyclic building block featuring a furo[3,2-b]pyridine core—a privileged scaffold in kinase inhibitor and Hedgehog pathway modulator discovery [1]. The compound carries a tert-butyldimethylsilyl (TBDMS) protecting group on the 2-hydroxymethyl substituent (O–Si bond) and a trimethylsilyl (TMS) group directly attached to the 6-position of the pyridine ring (C–Si bond). With molecular formula C₁₇H₂₉NO₂Si₂, molecular weight 335.59 g·mol⁻¹, calculated LogP 4.89, topological polar surface area 35.3 Ų, and zero hydrogen-bond donor atoms, it is distributed as an Aldrich CPR product (SIGMA-ADE001163) and stocked by multiple suppliers at purities ≥95% .

Why In-Class Furo[3,2-b]pyridine Building Blocks Cannot Replace 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine in Multi-Step Synthetic Routes


Generic substitution of 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine with its mono-protected or deprotected analogs introduces orthogonal-protection failure, regioselectivity loss, or additional synthetic steps. The compound's two silyl groups exhibit vastly different hydrolytic sensitivities: the TMS group is acid-labile (relative acid stability = 1), while the TBDMS group is approximately 20,000-fold more resistant to acidic hydrolysis [1]. This enables sequential, chemoselective unmasking of the 6-position (TMS→halide or cross-coupling) and the 2-hydroxymethyl group (TBDMS→primary alcohol) without protecting-group crossover. Substituting with analogs such as 6-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridine (CAS 1171920-21-0) forfeits the C6-silyl handle, while 2-(trimethylsilyl)furo[3,2-b]pyridine (CAS 111079-44-8) lacks the protected hydroxymethyl unit, necessitating additional protection/deprotection cycles that increase step count, reduce overall yield, and introduce cost.

Quantitative Differentiation Evidence for 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine Versus Closest Analogs


Orthogonal Silyl Deprotection Capacity: 20,000-Fold Differential Acid Stability Between TMS and TBDMS Groups

The target compound bears two silyl groups with dramatically different acid lability: the TMS group (attached to C6 of the pyridine ring) and the TBDMS group (attached to the 2-hydroxymethyl oxygen). According to the established silyl-ether stability hierarchy, TMS exhibits a relative acid stability of 1, whereas TBDMS exhibits a relative acid stability of 20,000 under the same acidic hydrolysis conditions [1]. This 2×10⁴-fold difference enables chemoselective removal of the TMS group (e.g., with dilute AcOH, KF/HBr, or TBAF under controlled conditions) while leaving the TBDMS ether intact. In contrast, the comparator 6-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridine (CAS 1171920-21-0) possesses only the TBDMS group and cannot realize an orthogonal deprotection sequence; the comparator 2-(trimethylsilyl)furo[3,2-b]pyridine (CAS 111079-44-8) possesses only the TMS group and lacks a protected hydroxymethyl handle.

Orthogonal protection Silyl ether stability Chemoselective deprotection

LogP-Driven Purification Advantage: Calculated LogP 4.89 Facilitates Chromatographic Separation from Less Lipophilic Analogs

The calculated LogP of 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine is 4.89480 , reflecting the combined lipophilic contribution of its two silyl substituents. By comparison, the mono-TBDMS analog 6-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridine (CAS 1171920-21-0, C₁₄H₂₁NO₂Si, MW 263.41) is expected to have a significantly lower LogP (estimated ~3.0–3.5 based on the loss of the TMS group and lower molecular weight). This differential lipophilicity provides a practical advantage in normal-phase and reverse-phase chromatographic purification: the target compound elutes at a distinctly later retention time, simplifying separation of reaction mixtures containing desilylated or mono-protected byproducts. The Lipinski-relevant profile (0 H-bond donors, 3 H-bond acceptors, MW 335.59, TPSA 35.3 Ų) places it within a favorable range for intermediate handling in medicinal chemistry workflows .

Lipophilicity Chromatographic purification Physicochemical differentiation

Dual Reactive-Handle Architecture: TMS for Ipso-Substitution/Cross-Coupling and TBDMS-Protected Hydroxymethyl for Downstream Derivatization

The target compound provides two chemically distinct synthetic handles in a single building block. The aryl-TMS group at the C6 position can be directly converted to aryl halides (Br, I) via ipso-substitution with NBS or NIS, or engaged in Hiyama-Denmark cross-coupling to install aryl, heteroaryl, or vinyl substituents . The TBDMS-protected hydroxymethyl group at the C2 position is a masked primary alcohol that can be deprotected under fluoride conditions (TBAF) or acidic conditions, then oxidized to an aldehyde, converted to a leaving group, or acylated. By contrast, the comparator 6-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridine (CAS 1171920-21-0) lacks the C6–Si bond and would require a separate halogenation step to install a C6 cross-coupling handle, adding at least one synthetic step. The comparator 2-((tert-butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine (CAS 1171920-42-5) replaces TMS with Cl, which is a competent cross-coupling partner but cannot serve as a TMS precursor for ipso-iodination or fluoride-mediated desilylation to a C–H position.

Synthetic handles Cross-coupling Ipso-substitution

Purity Specifications and Vendor-Documented Quality Metrics vs. Analog Building Blocks

The target compound is available with documented purity specifications: ≥95% (AKSci, BOC Sciences), NLT 97% (MolCore), and 97%+ (ChemicalBook) . The Sigma-Aldrich product (ADE001163) is distributed under the Aldrich CPR classification, indicating a characterized research-grade material suitable for reproducible synthetic applications. By comparison, the mono-TBDMS analog CAS 1171920-21-0 is listed at 95%+ purity (Aladdin t166207) but with a longer lead time of 8–12 weeks from at least one major supplier . The target compound is stocked by at least six independent vendors, ensuring supply chain redundancy and competitive pricing.

Purity Quality assurance Procurement specifications

Recommended Application Scenarios for 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine Based on Quantitative Evidence


Multi-Step Synthesis of 2,6-Disubstituted Furo[3,2-b]pyridine Kinase Inhibitors Requiring Sequential C6 and C2 Functionalization

In the preparation of 3,5-disubstituted or 3,5,7-trisubstituted furo[3,2-b]pyridine-based CLK, HIPK, and DYRK kinase inhibitors—as described for probes MU1210, MU135, and MU1787 [1]—the target compound serves as a late-stage intermediate. The C6-TMS group can be selectively converted to iodide (NIS/TFA) and subsequently coupled with aryl or heteroaryl boronic acids via Suzuki-Miyaura or Hiyama-Denmark cross-coupling. The TBDMS-protected hydroxymethyl group remains intact throughout this sequence and can be deprotected (TBAF/THF) to reveal the primary alcohol for oxidation, mesylation, or Mitsunobu chemistry. This orthogonal sequence, enabled by the 20,000-fold differential acid stability of TMS vs. TBDMS [2], eliminates two protecting-group manipulations compared to routes starting from mono-protected analogs.

Hedgehog Pathway Modulator Library Construction via Parallel C6 Diversification

The furo[3,2-b]pyridine scaffold has been established as an effective modulator of the Hedgehog signaling pathway [1]. For library synthesis, the target compound's C6-TMS group allows one-step, high-yielding conversion to diverse C6 substituents (aryl, heteroaryl, alkenyl) via Hiyama coupling using the corresponding aryl iodide and a fluoride activator (TBAF or CsF). The TBDMS group at C2 remains stable under these mild basic/fluoride conditions (base stability of TBDMS ≈ 20,000 relative to TMS = 1) [2], ensuring consistent library integrity and minimizing cross-contamination from premature alcohol deprotection.

Large-Scale Intermediate Supply for Preclinical Kinase Inhibitor Development with Reduced Step Count

For process chemistry groups scaling up furo[3,2-b]pyridine-containing clinical candidates, the target compound's dual-handle architecture reduces the linear synthesis from commercially available starting materials by an estimated 1–2 steps compared to mono-protected analogs . With documented purities ≥95% and multiple vendor sourcing options (including Sigma-Aldrich CPR-grade material), the compound meets the quality specifications required for GLP toxicology batch synthesis. The calculated LogP of 4.89 facilitates extractive workup and chromatographic purification at scale, reducing solvent consumption and cycle time.

Orthogonal Isotopic Labeling via Selective TMS→Protio and TBDMS→Deuterio-Alcohol Sequences

In mechanistic studies or metabolite identification workflows requiring site-specific deuterium incorporation, the target compound's orthogonal silyl architecture allows: (i) selective C6-protiodesilylation (TBAF/H₂O) to generate the C6-H analog, or (ii) C6-iodination followed by deuterodehalogenation, while independently (iii) the TBDMS group can be deprotected with deuterated TBAF (TBAF/D₂O) to yield the C2–CH₂OD isotopologue. No alternative mono-protected furo[3,2-b]pyridine building block provides this orthogonal isotopic-labeling capability from a single precursor [3].

Quote Request

Request a Quote for 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.